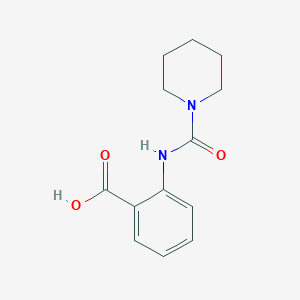

2-(piperidine-1-carbonylamino)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(piperidine-1-carbonylamino)benzoic acid is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as PACBA and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Chromene Synthesis : Research on prenylated benzoic acid derivatives from Piper kelleyi has led to the isolation of compounds with structural similarities to 2-(piperidine-1-carbonylamino)benzoic acid, providing insights into the synthesis of chromene natural products (Jeffrey et al., 2014).

- Co-crystallisation Studies : Investigations into the co-crystallisation of benzoic acid derivatives with N-containing bases, such as piperazine and 2-aminopyrimidine, have advanced our understanding of polymorphism and molecular interactions in crystalline structures (Skovsgaard & Bond, 2009).

Molecular Interactions and Biological Activity

- Piperidine-Ethanol Complexes : Studies on complexes involving piperidine-ethanol and benzoic acid derivatives have provided valuable information on hydrogen-bonded interactions, aiding in the understanding of molecular structures and properties (Dega-Szafran et al., 2017).

- Acetylcholinesterase Inhibitors : Research into benzyl-4-(2-phthalimidoethyl)piperidine derivatives, which share structural similarities with this compound, has led to the development of potent acetylcholinesterase inhibitors, important in the study of Alzheimer's disease and other neurological disorders (Sugimoto et al., 1992).

Material Science and Coordination Chemistry

- Metal-Organic Frameworks : Research into cadmium(ii) metal-organic architectures using benzoic acid derivatives has contributed to the development of new materials with potential applications in catalysis, gas storage, and luminescence (Gu et al., 2018).

- Synthesis of Spiro Compounds : Studies on the radical cyclization of bromophenylamino derivatives, related to this compound, have provided insights into the synthesis of spiro compounds, which have significant applications in pharmaceuticals and materials science (Sulsky et al., 1999).

properties

IUPAC Name |

2-(piperidine-1-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(17)10-6-2-3-7-11(10)14-13(18)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOQHTNEOFCCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2732319.png)

![3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide](/img/structure/B2732322.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732323.png)

![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2732331.png)

![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)

![(5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2732338.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2732339.png)

![N-[3-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2732342.png)